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Compound of Interest

Compound Name:
4-Bromo-6-chloro-2,3-dihydro-1H-

indene

CAS No.: 1781866-84-9

Cat. No.: B2397223 Get Quote

In the landscape of contemporary drug discovery and materials science, the indane scaffold

(2,3-dihydro-1H-indene) is a recurring structural motif found in a multitude of biologically active

molecules and functional materials. Its rigid, bicyclic framework provides a well-defined three-

dimensional geometry for orienting functional groups in space. The strategic introduction of

halogen atoms onto this scaffold transforms it from a mere structural core into a versatile

synthetic platform.

This guide focuses on the chemical properties and synthetic utility of 4-Bromo-6-chloro-2,3-
dihydro-1H-indene. The presence of two distinct halogen atoms—bromine and chlorine—at

specific positions on the aromatic ring is not a trivial feature. It imbues the molecule with

orthogonal reactivity, allowing for selective, stepwise functionalization. This capability is of

paramount importance to medicinal chemists, enabling the systematic and efficient exploration

of chemical space around the indane core to optimize molecular properties for targeted

applications. This document serves as a technical resource for researchers, providing insights

into its synthesis, characterization, reactivity, and potential as a key building block in advanced

chemical synthesis.
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Precise identification is the foundation of reproducible science. The key identifiers and

computed physicochemical properties for 4-Bromo-6-chloro-2,3-dihydro-1H-indene are

summarized below. These values provide a baseline for experimental design, including solvent

selection, reaction condition optimization, and analytical method development.

Property Value Source

IUPAC Name
4-Bromo-6-chloro-2,3-dihydro-

1H-indene
-

CAS Number 1781866-84-9 [1]

Molecular Formula C₉H₈BrCl PubChem

Molecular Weight 231.52 g/mol PubChem

Canonical SMILES
C1CC2=C(C1)C(=CC(=C2)Cl)

Br
PubChem

InChI Key
JFDPLEFLDMABKV-

UHFFFAOYSA-N
PubChem

Calculated XLogP3 4.1 PubChem

Appearance
(Predicted) Off-white to pale

yellow solid or oil
-

Synthesis and Mechanistic Rationale
A direct, published synthesis for 4-Bromo-6-chloro-2,3-dihydro-1H-indene is not readily

available in peer-reviewed literature. However, a plausible and instructive synthetic route can

be designed based on established principles of electrophilic aromatic substitution on related

indane systems. The proposed pathway involves the regioselective bromination of 6-

chloroindane.
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Caption: Proposed synthesis of the target compound via electrophilic bromination.

Experimental Protocol: Synthesis of 4-Bromo-6-chloro-
2,3-dihydro-1H-indene
Disclaimer:This protocol is a theoretical proposition and must be thoroughly evaluated and

optimized under controlled laboratory conditions by qualified personnel.

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, and a nitrogen inlet, add 6-chloroindane (1.0 eq.). Dissolve the

starting material in a suitable anhydrous solvent such as dichloromethane (DCM).

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III)

bromide (FeBr₃, ~0.1 eq.), to the solution.

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Dissolve N-

Bromosuccinimide (NBS, 1.05 eq.) in anhydrous DCM and add it dropwise to the reaction

mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the

addition.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous

solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine. Transfer the

mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be

purified by column chromatography on silica gel to isolate the desired 4-bromo-6-chloro

isomer from other potential regioisomers.

Causality and Experimental Choices
Choice of Brominating Agent (NBS): NBS is chosen over elemental bromine (Br₂) for its ease

of handling and its ability to provide a low, steady concentration of electrophilic bromine,

which can help minimize over-bromination side reactions.

Lewis Acid Catalyst (FeBr₃): The indane ring system is moderately activated towards

electrophilic substitution. However, the chloro substituent is deactivating. A Lewis acid

catalyst like FeBr₃ is necessary to polarize the Br-Br bond (formed in situ from NBS),

generating a more potent electrophile ("Br⁺" equivalent) required to overcome the activation

energy barrier.[2]

Regioselectivity Rationale: The directing effects on the aromatic ring are complex. The alkyl

portion of the indane is an activating ortho, para-director, favoring substitution at positions 5

and 7. The chlorine atom is a deactivating ortho, para-director, also favoring positions 5 and

7. Substitution at the 4-position is electronically disfavored as it is meta to the chloro group.

Therefore, the formation of the desired 4-bromo isomer is expected to be a minor product

alongside the 5-bromo and 7-bromo isomers. This protocol highlights a significant synthetic

challenge, and the purification step is critical for isolating the target compound. Alternative

multi-step strategies starting from a differently substituted precursor would likely be required

for a high-yield, regioselective synthesis.[3]

Structural Elucidation and Spectroscopic Analysis
As experimental spectra are not publicly available, this section details the expected

spectroscopic signatures based on the known structure, which are critical for characterization.

Mass Spectrometry (MS)
The mass spectrum would be highly characteristic due to the presence of both bromine and

chlorine. The isotopic patterns of these halogens (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1) will result in a

distinctive cluster of peaks for the molecular ion (M⁺).
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Ion Calculated m/z
Expected Relative
Intensity

Notes

[M]⁺ (C₉H₈³⁵Cl⁷⁹Br) 230 ~75%
The M peak for the

lightest isotopes.

[M+2]⁺ 232 100% (Base Peak)
Combination of (³⁷Cl,

⁷⁹Br) and (³⁵Cl, ⁸¹Br).

[M+4]⁺ 234 ~25%

The M peak for the

heaviest isotopes

(³⁷Cl, ⁸¹Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide clear information about the substitution

pattern.

Aromatic Region (δ 7.0-7.5 ppm): Two singlets (or very narrowly coupled doublets, J < 1

Hz) are expected, one for the proton at C5 and one for the proton at C7. The precise

chemical shifts would be influenced by the deshielding effects of the adjacent halogens.

Aliphatic Region (δ 2.0-3.5 ppm): The three methylene groups of the indane core would

appear in this region.

C1-H₂ and C3-H₂ (Benzylic): Two triplets around δ 2.8-3.2 ppm, each integrating to 2H.

C2-H₂: One quintet (or multiplet) around δ 2.0-2.4 ppm, integrating to 2H, showing

coupling to the protons on C1 and C3.

¹³C NMR: The carbon NMR would show 9 distinct signals.

Aromatic Region (δ 115-150 ppm): Six signals corresponding to the aromatic carbons. The

carbons directly attached to the halogens (C4 and C6) would have their chemical shifts

significantly influenced by the electronegativity of the substituents and can be predicted

using incremental calculations.
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Aliphatic Region (δ 25-40 ppm): Three signals for the saturated carbons of the five-

membered ring (C1, C2, and C3).

Chemical Reactivity and Synthetic Utility
The primary value of 4-Bromo-6-chloro-2,3-dihydro-1H-indene lies in the differential

reactivity of its two carbon-halogen bonds, making it an ideal substrate for sequential, site-

selective cross-coupling reactions.

Core Concept: Orthogonal Reactivity in Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is inversely related

to the carbon-halogen bond dissociation energy. The general order of reactivity is C–I > C–Br >

C–Cl.[4][5] The C-Br bond is significantly weaker and therefore more reactive than the C-Cl

bond. This difference allows for the selective functionalization of the C-Br bond under relatively

mild conditions that leave the C-Cl bond intact. The more robust C-Cl bond can then be reacted

under more forcing conditions or with specialized catalyst systems.[4]

Synthetic Potential Workflow

4-Bromo-6-chloro-indane Step 1: C-Br Coupling
(e.g., Suzuki)

  R-B(OH)₂
  Pd(0), Base

  Mild Conditions 4-(Aryl)-6-chloro-indane Step 2: C-Cl Coupling
(e.g., Buchwald-Hartwig)

  R₂NH
  Pd(0), Bulky Ligand
  Stronger Base/Heat 4-(Aryl)-6-(Amine)-indane

(Disubstituted Product)
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Caption: Sequential functionalization exploiting C-Br/C-Cl orthogonal reactivity.

This stepwise approach enables the synthesis of complex, unsymmetrically substituted indane

derivatives from a single, common intermediate. This is a powerful strategy in medicinal

chemistry for building structure-activity relationships (SAR). For example, a library of

compounds could be generated by first performing a Suzuki reaction at the C4 (bromo) position

with various boronic acids, followed by a Buchwald-Hartwig amination at the C6 (chloro)

position with a diverse set of amines.
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No specific safety data for 4-Bromo-6-chloro-2,3-dihydro-1H-indene is available. However,

based on the data for the structurally similar ketone, 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-

one, the following hazards should be anticipated:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Recommendations:

Handle only in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Store in a tightly sealed container in a cool, dry place.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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